4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene
Description
Properties
IUPAC Name |
4-(2,2-dibromoethenyl)-2-methoxy-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2O2/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTAKHFVMXXTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(Br)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747595 | |
| Record name | 1-(Benzyloxy)-4-(2,2-dibromoethenyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347377-09-7 | |
| Record name | 1-(Benzyloxy)-4-(2,2-dibromoethenyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The Wittig reaction is a robust method for alkene synthesis, leveraging phosphorus ylides to couple with aldehydes. For this compound, this method involves reacting 4-formyl-2-methoxy-1-benzyloxybenzene with a dibromomethylenephosphorane reagent. The ylide is generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or a dibromoacetate salt.
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Aldehyde Preparation : 2-Methoxy-1-benzyloxy-4-formylbenzene is synthesized via Vilsmeier-Haack formylation of 2-methoxy-1-benzyloxybenzene.
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Ylide Generation : Triphenylphosphine (1.5 equiv.) and potassium 2,2-dibromoacetate (1.8 equiv.) are heated in dry dimethylformamide (DMF) at 90°C under nitrogen.
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Olefination : The aldehyde is added dropwise to the ylide solution, yielding the dibromoethenyl product after 2.5 hours.
Optimization Insights :
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Catalyst : Base additives like dimethylaminopyridine (DMAP) improve yields by deprotonating intermediates.
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Yield : Reported yields for analogous difluorovinyl systems reach 85–90%, suggesting potential for ~80–85% in dibromo systems.
Transition Metal-Catalyzed Cross-Coupling
Cobalt-Catalyzed Bromoolefination
A high-yielding method adapted from employs a cobalt catalyst to couple aryl halides with dibromoethylene precursors.
Procedure :
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Substrate Preparation : 4-Iodo-2-methoxy-1-benzyloxybenzene is synthesized via iodination of 2-methoxy-1-benzyloxybenzene.
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Catalytic System : Cobalt(II) chloride (14 mmol), DMAP (45 mmol), and zirconocene dichloride (9 mmol) in 1,4-dioxane.
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Coupling Reaction : The aryl iodide reacts with 1,2-dibromoethylene at 75°C for 2.5 hours under nitrogen, achieving a 96.2% yield in analogous systems.
Key Advantages :
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Efficiency : Near-quantitative yields due to synergistic catalyst effects.
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Selectivity : Minimal byproducts from over-bromination or isomerization.
Stepwise Bromination of Ethenyl Intermediates
Bromination of 4-Ethenyl-2-methoxy-1-benzyloxybenzene
This two-step approach involves synthesizing the ethenyl precursor followed by dibromination.
Step 1: Ethenyl Group Installation
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Heck Reaction : Palladium-catalyzed coupling of 4-bromo-2-methoxy-1-benzyloxybenzene with ethylene gas forms the ethenyl group.
Step 2: Dibromination
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Reagents : Bromine (Br₂) in carbon tetrachloride (CCl₄) at 0°C.
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Mechanism : Electrophilic addition across the double bond, yielding the vicinal dibromide.
Challenges :
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Side Reactions : Possible formation of bromohydrins or over-bromination products.
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Yield : Typically 70–75% due to competing pathways.
Comparative Analysis of Methods
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the vinyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents.
Polymerization: Under specific conditions, the vinyl group can undergo polymerization reactions to form higher-molecular-weight materials.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, and various electrophiles for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while addition reactions can produce saturated compounds.
Scientific Research Applications
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is used in several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical research to investigate the interactions of brominated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene involves its interaction with molecular targets through its dibromoethenyl group. The bromine atoms can form strong interactions with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is known to affect enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dibromoethenyl Substitutions
1-(2,2-Dibromoethenyl)-4-methoxybenzene (CAS: 60512-57-4)
- Molecular Formula : C₉H₈Br₂O
- Molecular Weight : 291.97 g/mol .
- Key Differences : Lacks the benzyloxy group, resulting in reduced steric bulk and hydrophobicity. The absence of benzyloxy simplifies synthesis (e.g., direct bromination of methoxybenzene derivatives) but limits applications in catalysis or polymer chemistry where bulky substituents are advantageous.
- Applications : Primarily used as a brominated intermediate in organic synthesis .
Deltamethrin (CAS: 52918-63-5)
- Molecular Formula: C₂₂H₁₉Br₂NO₃
- Molecular Weight : 505.21 g/mol .
- Key Differences: Contains a cyclopropane ring and cyano-phenoxy groups, making it a pyrethroid insecticide. The dibromoethenyl group in deltamethrin enhances photostability and insecticidal activity, whereas the target compound lacks the ester and cyclopropane moieties critical for neurotoxic effects .
- Applications : Widely used as a commercial insecticide .
Analogues with Benzyloxy and Methoxy Substitutions
4-Benzyloxy-2-bromo-1-methoxybenzene (CAS: Not specified)
- Molecular Formula : C₁₄H₁₃BrO₂
- Molecular Weight : 305.16 g/mol .
- Key Differences : Replaces the dibromoethenyl group with a single bromine atom. This reduces reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but simplifies synthesis via N-bromosuccinimide (NBS) bromination .
- Applications : Intermediate in pharmaceutical and agrochemical synthesis .
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane
- Molecular Formula : C₁₇H₁₇BrO₃
- Molecular Weight : 349.22 g/mol .
- Key Differences : Incorporates a dioxane ring and bromobenzyl group, enhancing rigidity and solubility in polar solvents. The absence of dibromoethenyl limits its utility in halogen-bonding applications .
Physicochemical and Functional Comparisons
Reactivity and Stability
- The dibromoethenyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions or elimination reactions. This contrasts with mono-brominated analogues (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene), which require harsher conditions for similar transformations .
- The benzyloxy group improves thermal stability compared to hydroxyl-protected analogues (e.g., acetylated precursors), as seen in related compounds .
Biological Activity
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene (CAS 347377-09-7) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects on cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The compound features a dibromoethenyl group attached to a methoxy and benzyloxy functional group, which may influence its biological activity. The structural formula can be represented as follows:
- Chemical Formula : C₁₅H₁₃Br₂O₂
- Molecular Weight : 367.03 g/mol
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound's activity has been particularly noted in breast cancer models.
Case Study: Cytotoxicity Against Breast Cancer Cell Lines
In a study assessing the growth inhibitory effects of various compounds, this compound exhibited significant cytotoxicity against the MDA-MB-468 cell line, an EGFR-overexpressing triple-negative breast cancer (TNBC) model. The results are summarized in Table 1.
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.2 | MDA-MB-468 (TNBC) |
| Reference Compound (Gefitinib) | 7.6 | MDA-MB-468 |
| Compound with Fluorobenzyl Substituent | 8.03 | MDA-MB-468 |
The compound appears to exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the phosphorylation of Akt, a downstream target in the EGFR signaling pathway, which is crucial for cell growth and survival in cancer cells .
Synergistic Effects
Additionally, there is evidence suggesting that this compound may have synergistic effects when combined with other therapeutic agents like gefitinib. This combination could enhance its efficacy against resistant cancer cell lines .
Summary of Research Findings
Research indicates that this compound holds promise as an anticancer agent due to its potent cytotoxicity against specific breast cancer cell lines and its ability to inhibit critical signaling pathways.
Q & A
Q. What are the key steps in synthesizing 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene?
The synthesis typically involves multi-step protection, bromination, and functionalization. For example:
- Protection : Start with a phenol derivative (e.g., 4-methoxyphenol) and protect the hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate .
- Bromination : Use N-bromosuccinimide (NBS) in CH₃CN to brominate the ortho position relative to the methoxy group, yielding 3-bromo-4-methoxyphenyl acetate .
- Deprotection and Benzylation : Hydrolyze the acetyl group, then protect the hydroxyl with benzyl bromide to install the benzyloxy group.
- Dibromoethenyl Introduction : Perform a Heck-type coupling or halogenation reaction to add the 2,2-dibromoethenyl moiety. Key reagents: NBS, benzyl bromide; Conditions: Controlled pH (5–9), inert atmosphere .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, benzyloxy protons at δ ~5.0 ppm) .
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ for C₁₆H₁₃Br₂O₃).
- X-ray Crystallography : Resolves steric effects from bulky substituents (e.g., SHELX refinement for crystal lattice parameters) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization?
- Methoxy Group : Activates the ring via electron donation, directing electrophiles to the para position.
- Benzyloxy Group : Steric hindrance from the benzyl group limits reactivity at position 1 .
- Dibromoethenyl : Electron-withdrawing effects may deactivate adjacent positions, favoring reactions at meta sites. Example: Bromination under NBS occurs ortho to methoxy due to its directing effect, as seen in analogous compounds .
Q. What challenges arise during crystallographic refinement of this compound?
- Disorder : Bulky substituents (e.g., benzyloxy) may cause rotational disorder in the crystal lattice.
- Twinning : High symmetry or pseudosymmetry can lead to twinned data, requiring specialized software (SHELXL) for refinement .
- Data Collection : Low-temperature (<100 K) data collection minimizes thermal motion artifacts .
Q. How can conflicting reactivity data in bromination reactions be resolved?
- Reagent Selection : NBS vs. Br₂ in different solvents (e.g., CH₃CN vs. DCM) alters regioselectivity .
- pH Control : Aqueous vs. anhydrous conditions impact bromine electrophilicity.
- Byproduct Analysis : Use HPLC-MS to identify minor products (e.g., di-brominated isomers) and adjust stoichiometry .
Q. What is the compound’s stability under varying experimental conditions?
- Thermal Stability : Decomposition occurs >150°C (melting point data from analogs: 98–101°C) .
- pH Sensitivity : Stable in neutral to slightly basic conditions (pH 5–9); acidic conditions may cleave benzyloxy groups .
- Light Sensitivity : Dibromoethenyl groups are prone to photodegradation; store in amber vials .
Methodological Considerations
Q. How to optimize coupling reactions involving the dibromoethenyl group?
- Catalysts : Use Pd(PPh₃)₄ for Suzuki couplings with aryl boronic acids.
- Solvents : Degassed DMF or THF minimizes side reactions .
- Monitoring : Track reaction progress via TLC (Rf ~0.4 in pentane:EtOAc 9:1) .
Q. What strategies improve enantioselective synthesis of derivatives?
- Chiral Ligands : Employ (R)-BINAP in asymmetric Heck reactions.
- Green Chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
